4-Azapyrene

Description

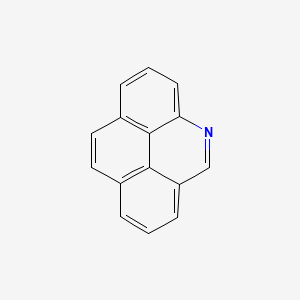

Structure

3D Structure

Properties

IUPAC Name |

benzo[lmn]phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c1-3-10-7-8-11-4-2-6-13-15(11)14(10)12(5-1)9-16-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEELFSTYCPPLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=NC4=CC=CC(=C43)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173013 | |

| Record name | Thebenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194-03-6 | |

| Record name | 4-Azapyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thebenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thebenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(l m n)phenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEBENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ77QWV60I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for 4 Azapyrene and Its Derivatives

Pioneering Synthetic Approaches to 4-Azapyrene Scaffolds

The initial forays into the synthesis of the this compound core were marked by classical organic reactions that, while foundational, were often lengthy and limited in scope.

Early syntheses of this compound (also known as naphtho[2,1,8-def]isoquinoline) typically involved the construction of the heterocyclic pyridine (B92270) ring onto a pre-existing pyrene (B120774) framework. These methods often required harsh conditions and multiple transformations, including functional group installations and subsequent cyclization reactions. A common strategy involved using 1-aminopyrene (B158619) as a starting material. Classical reactions like the Skraup or Doebner-von Miller synthesis, which are used to construct quinoline (B57606) rings, could be adapted to create the aza-aromatic portion of the molecule. However, these reactions are known for their aggressive reagents (e.g., sulfuric acid, glycerol, and an oxidizing agent) and often result in low yields and a limited ability to introduce functional groups. Another approach involved the Bischler–Napieralski cyclization, which transforms a β-arylethylamide into a dihydroisoquinoline using a dehydrating agent like phosphorus pentoxide, followed by an oxidation step to achieve the final aromatic system. rsc.org

To overcome the limitations of early methods, chemists sought more streamlined and versatile routes. This led to the exploration of different cyclization strategies and starting materials. Photochemical reactions, for instance, offered a novel approach. The photocyclization of N-substituted enamides derived from phenanthrene (B1679779) precursors provided a more direct pathway to the azapyrene core under milder conditions compared to the classical thermal methods. Further advancements focused on building the molecule from smaller, functionalized fragments. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, were employed to assemble complex diaryl precursors, which could then be cyclized in a subsequent step to form the this compound scaffold. rsc.orgacs.org These methods, while still requiring multiple steps, offered greater modularity and control over the final structure, allowing for the synthesis of a wider range of derivatives. rsc.orgacs.org

Transition Metal-Catalyzed Methodologies for this compound Construction

The development of transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic systems like this compound. These methods enable the direct formation of C-C and C-N bonds through the activation of otherwise unreactive C-H bonds, leading to highly efficient and atom-economical processes.

Palladium catalysts are exceptionally effective at mediating the construction of polycyclic systems through sequential C-H activation and annulation (ring-forming) reactions. This approach allows for the assembly of the this compound skeleton from relatively simple starting materials in fewer steps than conventional methods.

A key strategy for synthesizing substituted 4-azapyrenes is the palladium-catalyzed dehydrogenative annulation. In one prominent example, N-acyl-2-aminobiaryls react with 1,3-diynes in a process that involves the activation of two C-H bonds. researchgate.net The palladium catalyst facilitates a sequence of reactions where the biaryl precursor is coupled with the diyne, leading to a substituted phenanthrene intermediate. researchgate.net This step is a dehydrogenative process, meaning it forms new bonds with the concurrent removal of hydrogen. The resulting phenanthrene derivative is then treated with an acid to induce a Bischler-Napieralski type cyclization, followed by a final cyclization mediated by a superacid to complete the π-extended this compound system. researchgate.netnycu.edu.tw

Table 1: Example of a Multi-Step Synthesis Featuring Dehydrogenative Annulation researchgate.net This interactive table outlines a key transformation in the synthesis of a this compound derivative.

| Step | Reactants | Key Reagents | Intermediate/Product | Transformation Type |

|---|---|---|---|---|

| 1 | N-acyl-2-aminobiaryl, 1,3-diyne | Palladium(II) catalyst | Substituted phenanthrene | Dehydrogenative Annulation |

| 2 | Substituted phenanthrene | Bischler-Napieralski conditions (e.g., POCl₃) | Dihydroisoquinoline fused system | Intramolecular Cyclization |

Table 2: Mechanistic Steps in Rollover C-H Activation for Phenanthrene Synthesis researchgate.net This interactive table details the proposed sequence in the formation of a key precursor to this compound.

| Step | Mechanistic Description |

|---|---|

| 1 | Initial C-H Activation: The palladium catalyst activates an ortho C-H bond on one of the aryl rings of the N-acyl-2-aminobiaryl substrate. |

| 2 | First Annulation: The activated substrate reacts with an alkyne, forming the first new carbocyclic ring. |

| 3 | "Rollover" Event: The palladium center translocates from the first reaction site to a proximate C-H bond on the adjacent aryl ring. |

| 4 | Second C-H Activation: The catalyst activates the second C-H bond. |

| 5 | Second Annulation: A subsequent reaction cascade completes the formation of the fused phenanthrene system. |

Rhodium-Catalyzed Cascade C-H Activation and Alkyne Annulation

Rhodium-catalyzed reactions represent a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic systems. These methods often proceed via a cascade mechanism involving C-H bond activation and subsequent annulation with an alkyne or alkene partner. While direct examples for the synthesis of this compound are not extensively detailed, the principles are well-established in the formation of related benzo-fused N-heterocycles. For instance, rhodium(I)-catalyzed cascade reactions between N-arylphosphanamines and acrylates have been developed to synthesize dihydroquinolinone scaffolds. nih.gov This process combines C(sp²)–H bond functionalization with amidation in a one-pot reaction. nih.gov Similarly, rhodium(III)-catalyzed C–H activation has been employed to assemble pyrrolidinedione-fused 1,2-benzothiazines from sulfoximines and maleimides. rsc.org Another efficient method involves the rhodium-catalyzed synthesis of isoquinolino[1,2-b]quinazolin-8-one derivatives through a C-H activation-based alkenylation and annulation sequence. nih.gov These examples highlight the potential of rhodium catalysis as a versatile tool for constructing the fused ring systems characteristic of azapyrenes, suggesting a promising avenue for future synthetic exploration in this specific area.

Considerations for Catalyst Design and Ligand Effects in this compound Synthesis

The success of metal-catalyzed syntheses, including those for azapyrenes, is critically dependent on catalyst and ligand design. The electronic and steric properties of ligands coordinated to the metal center dictate the catalyst's reactivity, selectivity, and stability. researchgate.net

Key considerations in catalyst design include:

Metal Center: The choice of transition metal (e.g., rhodium, palladium, platinum, copper) is fundamental, as it determines the elementary steps possible in a catalytic cycle (e.g., oxidative addition, reductive elimination, C-H activation).

Ligand Donor/Acceptor Properties: A "donor-acceptor" approach has proven effective in catalyst design. researchgate.net For example, combining an electron-rich "donor" ligand with an electron-deficient "acceptor" ligand on a platinum center created highly active catalysts for nitrile hydration. researchgate.net This concept of tuning the electronic nature of the metal center is applicable to the electrophilic activation steps often required in azapyrene synthesis.

Ligand Bite Angle and Sterics: The geometry of multidentate ligands, often defined by the bite angle, can enforce specific coordination geometries and influence regioselectivity. The steric bulk of a ligand can control substrate approach and prevent catalyst deactivation.

Secondary Coordination Sphere: Atoms or functional groups in the ligand that are not directly bonded to the metal can still influence reactivity. researchgate.net They can participate in substrate activation, stabilize intermediates, or facilitate proton transfer steps, which are often crucial in cyclization and annulation reactions.

In the context of azapyrene synthesis, particularly through cross-coupling and C-H activation pathways, ligand choice is paramount. For instance, in copper-catalyzed (4+2) annulations to form isocoumarins, the ligand system is crucial for achieving high regioselectivity, a challenge that often plagues syntheses of unsymmetrical polycyclic systems. nih.gov

Cyclization Reactions in this compound Synthesis

Cyclization reactions are a cornerstone of azapyrene synthesis, providing the means to construct the final fused-ring structure from functionalized precursors.

Bischler-Napieralski Cyclization in Phenanthrene to this compound Conversion

The Bischler-Napieralski reaction is a classic and effective method for synthesizing dihydroisoquinoline skeletons via the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org This reaction has been adapted for the synthesis of more complex N-PAHs, including diazapyrenes. researchgate.netnih.gov

The general mechanism involves the activation of the amide carbonyl oxygen by a Lewis acid, followed by an intramolecular electrophilic aromatic substitution to form the new ring, and subsequent elimination to yield the imine-containing heterocycle. wikipedia.org In the synthesis of diazapyrenes, this cyclization is a key step to form the fused heterocyclic rings. researchgate.netnih.gov While the direct conversion of a phenanthrene derivative to this compound is a specific application, the strategy has been employed to create phenanthridines, which are structural isomers of azapyrenes, from N-aryl-2-propynamides. researchgate.net This demonstrates the reaction's utility in forming aza-aromatic rings onto pre-existing polycyclic frameworks.

Table 1: Reagents for Bischler-Napieralski and Related Cyclizations

| Reagent | Function | Typical Substrate |

|---|---|---|

| POCl₃ (Phosphoryl chloride) | Dehydrating agent/Lewis acid | β-arylethylamides |

| P₂O₅ (Phosphorus pentoxide) | Strong dehydrating agent | Amides on less activated rings |

| Tf₂O (Triflic anhydride) | Promoter/activator | N-Aryl-2-propynamides |

| BF₃·OEt₂ (Boron trifluoride etherate) | Lewis acid | Phenethylcarbamates |

Superacid-Mediated Cyclization for π-Extension

Acid-mediated cyclization is a common strategy for building and extending the π-conjugated systems of PAHs and N-PAHs. While the term "superacid" is not always explicitly used, strong Brønsted acids and Lewis acids are employed to promote these transformations. These reactions often involve the generation of a carbocation intermediate that undergoes intramolecular electrophilic attack on an aromatic ring, leading to cyclization and extension of the π-system. For example, the synthesis of diindenopyrene and its nitrogen-doped aza-analogs utilizes a Brønsted-acid-mediated cycloisomerization as a key step. researchgate.net The resulting intramolecular cyclization by direct C-H arylation affords a condensed azaperylene molecule with an extended π-system, leading to long-wavelength absorption and emission. researchgate.net

Brønsted Acid-Promoted Benzannulation Routes

A highly effective and modular route to azapyrene systems involves the Brønsted acid-promoted benzannulation of alkyne precursors. acs.orgnih.gov This strategy has been successfully applied to the synthesis of a series of 5,7,9-substituted 2-azapyrenes. researchgate.netacs.orgnih.gov The synthesis typically begins with the preparation of o-alkynylbenzaldehyde precursors, often via palladium-catalyzed cross-coupling reactions. These precursors then undergo a metal-free, acid-promoted benzannulation with another alkyne. ncu.edu.twresearchgate.net Studies suggest that an isochromenylium (B1241065) (benzopyrylium) ion is a key intermediate in this transformation. ncu.edu.twresearchgate.net

This methodology is valued for its efficiency, modularity, and tolerance of various functional groups, allowing for the synthesis of diverse substituted azapyrene derivatives. researchgate.netacs.org

Table 2: Brønsted Acid-Promoted Synthesis of 2-Azapyrenes

| Precursor Type | Reaction | Promoter | Key Feature |

|---|---|---|---|

| Alkyne Precursors | Benzannulation | Brønsted Acid | Modular, efficient, good functional group tolerance. acs.orgnih.gov |

Electrochemical Synthesis of Azapyrene Systems

While the literature primarily focuses on the chemical synthesis of azapyrenes, electrochemical methods are crucial for characterizing their properties. The electrochemical behavior of azapyrene derivatives is frequently investigated using techniques like cyclic voltammetry to determine their redox potentials and HOMO-LUMO energy levels. researchgate.netacs.orgresearchgate.net This data is vital for assessing their potential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

The introduction of nitrogen atoms into the pyrene framework significantly alters its electronic and, therefore, its electrochemical properties. researchgate.net These studies show that azapyrenes often exhibit increased electron-acceptor ability compared to the parent pyrene. researchgate.net Although direct electrochemical synthesis—where an electrical potential is used to drive the bond-forming reactions to create the azapyrene core—is not a commonly reported primary strategy, the electrochemical characterization is an indispensable part of the research and development of these materials. acs.orgrsc.org

Modularity and Functional Group Tolerance in this compound Synthesis

The ability to construct a molecular scaffold from interchangeable modules allows for the rapid generation of a library of derivatives with tailored properties. A notable and modular approach to substituted 4-azapyrenes has been developed, which relies on a palladium-catalyzed dehydrogenative annulation process. nih.gov This strategy offers significant flexibility in the introduction of various substituents onto the final this compound framework.

The key steps in this synthetic sequence involve the reaction of N-acyl-2-aminobiaryls with 1,3-diynes, followed by a Bischler-Napieralski cyclization to form the this compound core. nih.gov The modularity of this approach stems from the ability to vary the substitution patterns on both the N-acyl-2-aminobiaryl and the diyne starting materials. This allows for the synthesis of a range of multi-substituted 4-azapyrenes. nih.gov

The scope of this modular synthesis is demonstrated by the variety of functionalized derivatives that have been successfully prepared. The following table showcases a selection of substituted 4-azapyrenes synthesized using this methodology, highlighting the diverse substitution patterns achievable.

| Compound ID | R¹ | R² | R³ | R⁴ |

| 1a | H | H | H | H |

| 1b | OMe | H | H | H |

| 1c | H | OMe | H | H |

| 1d | H | H | OMe | H |

| 1e | F | H | H | H |

| 1f | Cl | H | H | H |

| 1g | Br | H | H | H |

| 1h | CF₃ | H | H | H |

| 1i | H | H | H | Ph |

| 1j | H | H | H | 4-MeC₆H₄ |

| 1k | H | H | H | 4-MeOC₆H₄ |

| 1l | H | H | H | 4-FC₆H₄ |

| 1m | OMe | H | H | Ph |

This table illustrates the modularity of the synthesis, allowing for the incorporation of various substituents at different positions of the this compound core.

A critical aspect of any modular synthetic strategy is its tolerance to a wide array of functional groups. The palladium-catalyzed synthesis of 4-azapyrenes has demonstrated good functional group compatibility. The reaction conditions are mild enough to tolerate electron-donating groups such as methoxy (B1213986) (OMe), as well as electron-withdrawing groups like fluoro (F), chloro (Cl), bromo (Br), and trifluoromethyl (CF₃). nih.gov Furthermore, the synthesis allows for the introduction of aryl substituents, expanding the electronic and steric diversity of the resulting this compound derivatives. nih.gov This tolerance is crucial for the development of this compound-based materials with fine-tuned electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Stereoselective and Regioselective Synthesis of Substituted 4-Azapyrenes

The precise control over the spatial arrangement and position of substituents is paramount in the synthesis of complex organic molecules. For this compound and its derivatives, regioselectivity is a key consideration, while stereoselectivity becomes important when chiral elements are introduced.

Regioselectivity:

The regioselective synthesis of substituted 4-azapyrenes is intrinsically linked to the modular strategies discussed previously. The palladium-catalyzed annulation approach offers a high degree of regiocontrol, as the substitution pattern of the final product is determined by the substitution on the precursor molecules. nih.gov For instance, the placement of substituents on the N-acyl-2-aminobiaryl and the choice of the 1,3-diyne direct the formation of specific constitutional isomers of the this compound product. nih.gov

Furthermore, direct C-H functionalization of the pre-formed aza-aromatic core is an emerging strategy for the regioselective introduction of functional groups. nih.gov While specific studies on the C-H functionalization of this compound are limited, methodologies developed for other aza-polycyclic aromatic hydrocarbons (aza-PAHs) provide a blueprint for potential regioselective reactions. nih.govnih.gov The nitrogen atom in the this compound ring influences the electronic distribution of the aromatic system, which can be exploited to direct electrophilic or nucleophilic substitution to specific positions. The development of transition-metal-catalyzed C-H activation reactions, in particular, holds promise for the regioselective late-stage functionalization of the this compound scaffold. nih.govnih.gov

Stereoselectivity:

The core structure of this compound is a planar, achiral molecule. Therefore, stereoselectivity is not a factor in the synthesis of the parent compound or its non-chiral derivatives. However, stereochemical considerations become relevant in the following scenarios:

Introduction of Chiral Substituents: If a chiral substituent is introduced onto the this compound core, the synthesis may need to be adapted to control the stereochemistry of that substituent.

Atropisomerism: In cases where bulky substituents are placed at appropriate positions on the this compound framework, restricted rotation around a single bond can lead to the formation of stable, non-interconverting atropisomers. The stereoselective synthesis of such chiral atropisomers would require the use of chiral catalysts or auxiliaries.

Currently, the scientific literature lacks specific examples of the stereoselective synthesis of chiral this compound derivatives. However, general strategies for the stereoselective synthesis of other polycyclic aza-heterocycles, such as those involving intramolecular Diels-Alder reactions or asymmetric catalysis, could potentially be adapted for the construction of chiral this compound systems. researchgate.net As the exploration of this compound chemistry continues, the development of stereoselective synthetic methods will undoubtedly become an area of increasing focus, particularly for applications in chiral sensing and asymmetric catalysis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Structural Analysis of 4-Azapyrene Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is a fundamental determinant of a material's properties. For N-heterocyclic aromatic compounds like this compound, high-resolution structural analysis provides critical data on geometry and intermolecular interactions. nih.gov

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique used to determine the exact atomic and molecular structure of a crystalline substance. libretexts.org The method relies on the diffraction pattern produced when X-ray beams interact with the electron clouds of atoms arranged in a crystal lattice. libretexts.org The positions and intensities of the diffracted signals are used to generate a three-dimensional map of the electron density within the crystal's unit cell, allowing for the precise determination of bond lengths, bond angles, and intermolecular packing. libretexts.orgresearchgate.net

For heterocyclic compounds, SCXRD analysis reveals key structural parameters. The crystal system (e.g., monoclinic, orthorhombic) and space group describe the symmetry of the lattice. mdpi.com Detailed analysis of bond lengths and angles within the azapyrene core can confirm the degree of aromaticity and the influence of substituents. For instance, studies on related nitrogen-containing heterocyclic molecules have used SCXRD to confirm molecular geometries and analyze the planarity of the ring systems. nih.govrsc.orgscispace.com Syntheses of various 1-azapyrene (B14743160) and 2-azapyrene (B93062) derivatives have reported the use of single-crystal X-ray analysis to unambiguously confirm their structures.

Table 1: Representative Crystallographic Data Parameters Determined by SCXRD

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | A classification of crystals based on their axial systems. mdpi.com | e.g., Triclinic, Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of a crystal. | e.g., P-1, P2(1)/c, Pbca |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | e.g., a = 7.0 Å, b = 15.9 Å, c = 16.1 Å; α = 90°, β = 95.1°, γ = 90° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-C, C-N, S=O bond distances in Ångströms (Å) scispace.com |

| Bond Angles | The angle formed between three connected atoms. | e.g., O-S-O, N-S-C bond angles in degrees (°) scispace.com |

| Intermolecular Interactions | Non-covalent forces between adjacent molecules. | e.g., Hydrogen bond distances (N···H), π-π stacking distances |

This table is illustrative of the types of data obtained from an SCXRD experiment.

The solid-state structure of this compound derivatives directly influences their electronic properties. The planarity of the π-conjugated system, the nature of substituents, and the type of intermolecular interactions are all critical factors. rsc.orgresearchgate.net The replacement of a carbon atom with nitrogen in the pyrene (B120774) backbone alters the electronic landscape, making azapyrene domains electron-accepting in nature. rsc.orgresearchgate.net

The packing of molecules in the crystal lattice, as determined by SCXRD, dictates the efficiency of intermolecular charge transport, a key parameter for applications in organic electronics. Strong π-π stacking interactions, where the aromatic planes of adjacent molecules overlap, can facilitate the movement of charge carriers. The distance and orientation of this stacking are crucial.

Furthermore, the presence of specific intermolecular contacts, such as hydrogen bonds or C-H···π interactions, can stabilize the crystal packing and influence the material's bulk electronic behavior. nih.gov The electrostatic potential (ESP) on the molecular surface, which can be calculated from the crystal structure, helps to identify electron-rich and electron-poor regions, providing insight into how molecules will interact with each other and predicting their sensitivity and detonation velocity in energetic materials applications. nih.gov In nitrogen heterocycles, negative ESPs are often concentrated around the nitrogen atoms, highlighting their role in intermolecular interactions. nih.gov

Electronic Absorption Spectroscopic Investigations of this compound Electronic Transitions

Electronic absorption spectroscopy is a fundamental technique for probing the electronic structure of molecules. It measures the absorption of light as a function of wavelength, revealing the energies required to promote electrons from lower to higher energy molecular orbitals.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to characterize the electronic transitions in conjugated systems like this compound. The absorption of photons in the UV-Vis range (typically 200-800 nm) excites electrons from the ground state to an excited state. For aromatic molecules, the most significant absorptions are typically due to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The introduction of a nitrogen atom also allows for n→π* transitions, involving the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen) to a π* antibonding orbital. These n→π* transitions are generally weaker and occur at longer wavelengths compared to π→π* transitions.

The absorption spectrum of this compound derivatives typically shows multiple bands. High-energy bands at shorter wavelengths correspond to π→π* transitions within the aromatic system, while lower-energy bands at longer wavelengths can be attributed to intramolecular charge transfer (ICT) transitions, especially in "push-pull" systems where electron-donating and electron-accepting groups are present. rsc.orgresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Aromatic Heterocycles

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Corresponding Transition |

|---|---|---|---|

| Coumarin (B35378) Derivative 4a | DMSO | 375 | π→π* / ICT |

| Coumarin Derivative 4b (p-nitro substituted) | DMSO | 395 | π→π* / ICT |

| Coumarin Derivative 4e (p-methyl substituted) | DMSO | 375 | π→π* / ICT |

Data for coumarin derivatives is used to illustrate typical absorption characteristics of related heterocyclic systems. rsc.org The presence of different substituents can shift the absorption maxima.

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption or emission bands when the polarity of the solvent is changed. nih.govscirp.orgresearchgate.net This phenomenon provides valuable information about the difference in polarity between the molecule's ground and excited states.

A bathochromic shift (or red shift) occurs when the absorption maximum (λmax) moves to a longer wavelength as solvent polarity increases. This typically happens when the excited state is more polar than the ground state, as polar solvents will stabilize the more polar excited state to a greater extent, thus lowering the energy required for the transition. Conversely, a hypsochromic shift (or blue shift) is a shift to a shorter wavelength with increasing solvent polarity, indicating that the ground state is more polar and is preferentially stabilized.

For this compound derivatives, which possess a permanent dipole moment due to the nitrogen heteroatom, solvent polarity can significantly influence the absorption spectra. In push-pull systems, where an intramolecular charge transfer (ICT) occurs upon excitation, a bathochromic shift is commonly observed in more polar solvents, confirming the charge-separated character of the excited state.

Table 3: Example of Solvatochromism on Absorption Maxima (λmax)

| Solvent | Dielectric Constant (ε) | λmax of a Hypothetical Azapyrene (nm) | Shift Type |

|---|---|---|---|

| n-Hexane | 1.88 | 350 | Reference |

| Toluene (B28343) | 2.38 | 354 | Bathochromic |

| Dichloromethane | 8.93 | 365 | Bathochromic |

| Acetonitrile | 37.5 | 372 | Bathochromic |

This table provides a hypothetical illustration of a positive solvatochromic (bathochromic) shift for an azapyrene derivative, where λmax increases with solvent polarity.

Detailed Fluorescence and Photoluminescence Spectroscopy of 4-Azapyrenes

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed photons. It is a powerful tool for studying the properties of excited states and for developing fluorescent probes and materials for optoelectronic devices. Photoluminescence is a broader term that encompasses both fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state).

This compound derivatives are often fluorescent, and their emission properties are highly dependent on their molecular structure and environment. rsc.org Key parameters measured include the emission wavelength (λem), the fluorescence quantum yield (ΦF), and the Stokes shift. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The Stokes shift is the difference in energy (or wavelength) between the absorption maximum (λmax) and the emission maximum (λem), and it provides insight into the structural reorganization that occurs between the ground and excited states.

The introduction of electron-donating or electron-withdrawing groups can tune the emission color and quantum yield significantly. For example, studies on related coumarin-fused systems have shown that substituting the aromatic ring with an electron-donating methyl group can lead to a high fluorescence quantum yield (ΦF = 0.83), while an electron-withdrawing nitro group can almost completely quench the fluorescence (ΦF = 0.014). rsc.org This tunability makes azapyrene-based fluorophores promising candidates for a variety of applications. rsc.orgresearchgate.net

Table 4: Representative Photophysical Properties of Fluorescent Heterocycles

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Coumarin Derivative 4a | DMSO | 375 | 442 | 67 | 0.41 rsc.org |

| Coumarin Derivative 4c (4-OMe) | DMSO | 376 | 443 | 67 | 0.26 rsc.org |

| Coumarin Derivative 4d (3-Cl) | DMSO | 377 | 443 | 66 | 0.60 rsc.org |

Data for coumarin derivatives is used to illustrate typical photophysical parameters. rsc.org Note the significant variation in quantum yield with different substituents.

Vibrational Spectroscopic Approaches for Structural Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. sfasu.edu These techniques are invaluable for the structural characterization of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule. For this compound, key IR bands would include:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the aromatic skeleton.

Ring breathing modes of the polycyclic system.

Vibrations associated with substituents , such as the N-H stretch of an amino group or the C≡N stretch of a nitrile group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.com The selection rules for Raman spectroscopy are different from those of IR spectroscopy, meaning that some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For centrosymmetric molecules, the rule of mutual exclusion applies, where vibrations that are IR active are Raman inactive, and vice versa. youtube.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of the observed bands to specific vibrational modes. rasayanjournal.co.innih.gov This combined approach allows for a detailed understanding of the molecular structure and bonding in this compound derivatives.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex this compound Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ipb.ptyoutube.com For complex this compound architectures, including multi-substituted derivatives and supramolecular assemblies, advanced NMR techniques are indispensable.

1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are sensitive to the electronic effects of the nitrogen atom and any substituents. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds), allowing for the tracing of proton connectivity within the aromatic rings and substituents. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different fragments of the molecule and for assigning quaternary carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing information about the three-dimensional structure and conformation of the molecule. This is particularly useful for determining the stereochemistry and the arrangement of substituents in complex architectures.

¹⁵N NMR: Direct detection of the ¹⁵N nucleus, although less sensitive, provides direct information about the electronic environment of the nitrogen atom in the this compound core. youtube.com HMBC experiments correlating protons to the ¹⁵N nucleus can also be a valuable tool. ipb.pt

These advanced NMR techniques, often used in combination, allow for the complete and unambiguous structural assignment of even highly complex this compound derivatives.

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)

While one-dimensional NMR provides fundamental information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations, which are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in complex molecules like this compound. ceon.rs

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). In the context of this compound, a COSY spectrum would display cross-peaks connecting protons on adjacent carbon atoms within the aromatic rings. This information is instrumental in tracing the connectivity of the proton network throughout the molecule. For instance, protons on adjacent carbons in the quinoline (B57606) and naphthalene (B1677914) fragments of the this compound structure would exhibit distinct correlation peaks, allowing for the sequential assignment of the proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a heteronuclear correlation technique that reveals long-range couplings between protons and carbons (typically over two to four bonds). This is particularly powerful for identifying the connectivity between different parts of a molecule that are not directly bonded. For this compound, HMBC spectra would show correlations between protons and carbons in different rings, confirming the fusion pattern of the heterocyclic and carbocyclic moieties. For example, a proton on one ring showing a correlation to a carbon in an adjacent ring provides definitive evidence of their spatial relationship within the fused system.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY and HMBC, which rely on through-bond J-coupling, the NOESY experiment detects through-space correlations between protons that are in close proximity to each other (typically within 5 Å), irrespective of whether they are directly bonded. This technique is invaluable for determining the stereochemistry and conformation of molecules. In the case of a planar molecule like this compound, NOESY can confirm the proximity of protons on adjacent rings and can be particularly useful in substituted derivatives to determine the orientation of substituents relative to the core structure.

| 2D NMR Technique | Information Gained for this compound | Expected Correlations (Illustrative) |

| COSY | ¹H-¹H through-bond connectivity | Cross-peaks between adjacent aromatic protons. |

| HMBC | ¹H-¹³C long-range connectivity | Correlations between protons and carbons in adjacent rings, confirming the fusion pattern. |

| NOESY | ¹H-¹H through-space proximity | Correlations between protons on neighboring rings, confirming the planar structure. |

Electrochemical Analysis: Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of a compound, providing information about its reduction and oxidation potentials. This is particularly relevant for understanding the electronic nature of molecules and their potential use in electronic devices. The introduction of a nitrogen atom in the pyrene skeleton is known to significantly influence its electronic and photophysical properties. researchgate.net

The electrochemical behavior of azapyrene derivatives has been a subject of interest. For instance, studies on 2-azapyrenes have been conducted to understand their redox properties. acs.org The general principles derived from these studies can be extended to the this compound core.

Electron-Acceptor Characteristics of Azapyrene Cores

The nitrogen atom in the azapyrene core is more electronegative than carbon, leading to a perturbation of the electronic distribution within the π-system. This generally results in the azapyrene core having a greater electron-accepting (or less electron-donating) character compared to the parent pyrene molecule. researchgate.net This enhanced electron-acceptor nature influences the molecule's reduction potential, making it more susceptible to accepting electrons.

Cyclic voltammetry experiments on azapyrene derivatives typically reveal one or more reversible or quasi-reversible reduction waves, corresponding to the formation of the radical anion and potentially the dianion. The potential at which these reduction events occur provides a quantitative measure of the electron-accepting ability of the molecule. A more positive reduction potential indicates a stronger electron-acceptor character. While specific CV data for this compound is scarce, the general trend observed for related azapyrene compounds suggests that it would exhibit reduction potentials that are anodically shifted compared to pyrene.

The table below provides a hypothetical representation of the type of data that would be obtained from a cyclic voltammetry experiment on this compound, based on general knowledge of similar compounds.

| Compound | Reduction Potential (Ered) | Oxidation Potential (Eox) | Electrochemical Behavior |

| This compound | Hypothetical Value | Hypothetical Value | Expected to show reversible or quasi-reversible reduction, indicative of electron-accepting character. |

Theoretical and Computational Studies of 4 Azapyrene

Molecular Orbital Analysis of 4-Azapyrene

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding a molecule's electronic properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic behavior. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ajchem-a.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. schrodinger.comresearchgate.net

This energy gap is a critical parameter that provides a measure of the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. researchgate.netschrodinger.com A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily excited, often absorbing light at longer wavelengths. youtube.com DFT calculations are routinely used to compute the energies of the HOMO and LUMO and thus predict the energy gap. researchgate.netnih.gov For aza-aromatic systems, the HOMO-LUMO gap is a key indicator of their electronic and optical properties. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Gaps for Isomeric Diazaphenanthrenes (Note: This data is for a related class of compounds and illustrates the type of information obtainable for this compound through MO analysis.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,7-Phenanthroline | -6.23 | -1.50 | 4.73 |

| 1,10-Phenanthroline | -6.45 | -1.36 | 5.09 |

| 4,7-Phenanthroline | -6.04 | -1.58 | 4.46 |

| Benzo[c]cinnoline | -6.72 | -2.31 | 4.41 |

Data sourced from a DFT study on isomeric n,m-diazaphenanthrenes. researchgate.net

The spatial distribution of the HOMO and LUMO across the molecular framework determines the nature of electronic transitions. For polycyclic aromatic hydrocarbons like pyrene (B120774), the HOMO and LUMO are typically π-orbitals delocalized across the carbon skeleton. The introduction of a heteroatom, as in this compound, alters this distribution.

Analysis of the orbital configuration reveals where electron density resides before and after an electronic transition. An excitation from the HOMO to the LUMO can lead to an intramolecular charge transfer (ICT) state if the electron density moves from one part of the molecule (the donor region) to another (the acceptor region). nih.gov Natural Bond Orbital (NBO) analysis is a computational technique often used alongside DFT to study these charge transfer characteristics and hyperconjugative interactions. nih.govekb.eg In a study of pyrazine (B50134) Schiff bases, NBO analysis confirmed that the stability of the resulting complexes was attributable to the occurrence of charge transfer. nih.gov For this compound, analyzing the orbital configurations would clarify the extent to which the nitrogen atom acts as an electron-withdrawing group and participates in charge transfer upon excitation.

Computational Studies on Photophysical Phenomena

The introduction of a nitrogen atom into the pyrene aromatic system significantly alters its photophysical properties. While specific computational studies on this compound are limited in publicly available literature, extensive research on the analogous compound, 2-azapyrene (B93062), provides a robust framework for understanding the expected behavior of azapyrenes in general. These studies utilize high-level quantum chemical calculations to model the behavior of these molecules upon photoexcitation.

Excimers, or "excited dimers," are complexes formed between a molecule in an excited electronic state and an identical molecule in the ground state. Pyrene is famous for its strong excimer emission. Computational modeling, particularly using time-dependent density functional theory (TD-DFT), is employed to study the formation and characteristics of azapyrene excimers. rsc.orgrsc.org

For the analogous 2-azapyrene, calculations have shown that, similar to pyrene, its dimers exhibit excimer states. rsc.org The formation of these excimers is explored by calculating the potential energy curves along key intermolecular coordinates, such as the distance and rotational angle between the two interacting molecules. rsc.org These models indicate that the exciton (B1674681) states in azapyrene dimers are a mix of local excitations (excitations within a single molecule) and charge-transfer (CT) excitations, where an electron moves from one molecule to the other. rsc.orgrsc.org The significant contribution of these CT states is a governing factor in the formation and stability of the excimer. rsc.orgyoutube.com

The modeling of excitation pathways reveals that upon photoexcitation, the dimer can relax into different excimer structures, such as eclipsed and twisted conformations, each with distinct energy levels and emission properties. rsc.orgnih.gov

To better understand the nature of the excited states in an azapyrene dimer, a diabatization procedure is often applied to the results of TD-DFT calculations. rsc.orgrsc.org This computational technique allows for the decomposition of the complex exciton states (the adiabatic states calculated by the software) into a more intuitive set of "diabatic" states. rsc.org These diabatic states typically represent the locally excited (Frenkel) states and the charge-transfer states. rsc.orgrsc.org

By performing this decomposition, researchers can quantify the contribution of charge-transfer character to each exciton state. rsc.org In the case of 2-azapyrene dimers, diabatization reveals a significant mixing between the locally excited La state and charge-resonance (CR) states, which is a type of charge-transfer state. youtube.com This mixing is crucial for the stabilization of the lowest exciton state and drives the formation of the excimer. youtube.com The analysis also helps to explain phenomena such as the inversion of the La and Lb excited states upon dimer formation. rsc.orgyoutube.com

The substitution of a carbon atom with nitrogen in the pyrene skeleton has a profound impact on the molecule's electronic properties. One of the most significant effects is the introduction of a permanent dipole moment in the monomer, which is absent in the nonpolar pyrene molecule. rsc.org

Computational studies on 2-azapyrene have quantified this effect, showing a non-negligible dipole moment that influences the intermolecular interactions within the dimer. rsc.org This dipole-dipole interaction has a direct consequence on the stability of the different excimer conformations. rsc.orgnih.gov Specifically, for 2-azapyrene, it has been calculated that these interactions provide extra stabilization to the dark, eclipsed excimer structure and increase the energy barrier for it to convert into the brighter, twisted excimer. rsc.orgnih.gov This increased barrier could potentially hinder the excimer emission process in azapyrenes compared to pyrene. rsc.org

The stabilization energy of the excimer relative to the ground-state dimer at the same geometry is also affected. Calculations suggest that this stabilization is greater for 2-azapyrene than for pyrene, a direct result of the dipole-dipole interactions in the nitrogen-substituted compound. rsc.org

Table 1: Calculated Properties of Pyrene and 2-Azapyrene Dimers (Illustrative) Note: This table is based on findings for 2-azapyrene as a model for azapyrenes.

| Property | Pyrene Dimer | 2-Azapyrene Dimer | Reference |

|---|---|---|---|

| Monomer Dipole Moment | ~0 Debye | Non-zero | rsc.org |

| Primary Excimer Stabilization Factor | Exciton and Charge-Resonance Mixing | Exciton/Charge-Resonance Mixing + Dipole-Dipole Interactions | rsc.orgyoutube.com |

| Calculated Excimer Stabilization | Baseline Value | ~2 kcal/mol greater than Pyrene | rsc.org |

| Favored Excimer Structure (Kinetically) | Twisted (Bright) | Eclipsed (Dark) | nih.gov |

Reaction Mechanism Elucidation Through Computational Chemistry

While specific computational studies detailing the synthetic pathways to this compound are not extensively documented, the principles of computational reaction mechanism elucidation are well-established. These methods are crucial for understanding the feasibility of a proposed synthetic route, identifying key intermediates, and optimizing reaction conditions.

A cornerstone of computational reaction chemistry is the calculation of the potential energy surface (PES). libretexts.orgqueensu.ca The PES is a mathematical landscape that maps the potential energy of a system of atoms as a function of their geometric positions. libretexts.org For a chemical reaction, a slice of this multidimensional surface along the reaction coordinate represents the energy profile of the reaction.

Beyond mapping the stable points on the PES, it is critical to locate the transition states (TS). A transition state represents the highest energy point along the lowest energy path between a reactant/intermediate and the next species in the reaction sequence. rsc.org The energy difference between the reactant and the transition state is the activation energy barrier, which determines the rate of that reaction step.

Computational algorithms are used to search for these transition state structures. Once a candidate TS is found, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org

For a hypothetical synthesis of this compound, transition state analysis would be applied to each elementary step of the proposed mechanism. This would reveal the rate-determining step (the one with the highest activation barrier) and provide insights into the factors (steric, electronic) that influence the height of these barriers. rsc.org This detailed understanding can guide the experimental design of more efficient synthetic routes.

Table 2: Key Components of Computational Reaction Mechanism Studies

| Computational Task | Information Obtained | Relevance to this compound Synthesis |

|---|---|---|

| Geometry Optimization of Reactants, Intermediates, Products | Stable structures and their relative energies. | Determines the overall reaction thermodynamics and stability of intermediates. |

| Transition State Search | Structure of the highest energy point along the reaction coordinate. | Identifies the geometry of the "point of no return" for a reaction step. |

| Frequency Calculation | Vibrational frequencies and confirmation of minima (no imaginary frequencies) or transition states (one imaginary frequency). | Confirms the nature of the stationary points found on the potential energy surface. |

| Activation Energy Calculation | The energy difference between the reactant and the transition state. | Determines the kinetic feasibility and rate of each reaction step. |

Quantum Interference Phenomena in this compound Molecular Architectures

Quantum interference (QI) is a key phenomenon in molecular electronics that significantly influences the charge transport properties of single-molecule junctions. In molecules like this compound, where multiple pathways exist for an electron to traverse the structure, the wavefunctions associated with these paths can interfere constructively or destructively, leading to a modulation of the molecule's electrical conductance.

To rationalize and predict the nature of quantum interference, a set of principles known as Extended Curly Arrow Rules (ECARs) has been developed. These rules provide a powerful tool for understanding structure-property relationships in molecular conductance without the need for complex calculations.

Research by Sangtarash and colleagues has specifically applied ECARs to the this compound (4AP) molecular core. researchgate.net In this application, the nitrogen heteroatom is treated as an electron-withdrawing group. The ECARs model helps to predict whether the quantum interference will be constructive, destructive (DQI), or a less common variant known as shifted destructive QI (SDQI). researchgate.net The ability of ECARs to predict the QI characteristics in heteroatom-containing molecules like this compound is a significant advancement, offering a more comprehensive tool for designing molecular components with desired electronic functions. researchgate.net

The probability of an electron with a specific energy traversing a molecular junction is described by the transmission function, T(E). This function is central to predicting the electrical conductance of a molecule. Theoretical studies employ methods like Density Functional Theory (DFT) to calculate the transmission functions for molecular architectures.

For this compound, calculated transmission functions reveal the impact of the nitrogen atom's position on electron transport. researchgate.net The T(E) curves for different isomers or connection points show distinct features, particularly near the Fermi energy of the electrodes, which correspond to different levels of conductance. The presence of destructive quantum interference typically manifests as a sharp dip or anti-resonance in the transmission function, significantly suppressing conductance at those energies.

Studies on this compound have shown how its T(E) profile is modulated by the connectivity to electrodes. researchgate.net The specific placement of the nitrogen atom within the pyrene structure dictates the interference pattern, leading to variations in predicted conductance.

| Molecular System | Key Structural Feature | Predicted QI Effect | Impact on Conductance |

|---|---|---|---|

| Para-connected Benzene | Symmetric connection | Constructive | High |

| Meta-connected Benzene | Asymmetric connection | Destructive (DQI) | Low |

| This compound Core | Nitrogen Heteroatom | Varies (DQI or SDQI) | Modulated by connectivity |

Simulations of Intermolecular Interactions and Aggregation in this compound Systems

While specific computational studies focusing exclusively on the aggregation of this compound are not extensively detailed in the public literature, the methodologies and principles are well-established through simulations of analogous polycyclic aromatic compounds (PACs) and polycyclic aromatic hydrocarbons (PAHs). tandfonline.comacs.orgaston.ac.uknih.gov These studies provide a strong framework for understanding how this compound molecules would interact and self-assemble.

Molecular dynamics (MD) is the primary computational tool used to simulate these processes. acs.orgaston.ac.ukrsc.org In a typical MD simulation, a system of multiple this compound molecules would be placed in a simulation box, often with a solvent like toluene (B28343) or heptane (B126788), to observe their dynamic behavior over time. acs.orgaston.ac.uk

The driving forces for aggregation in such systems are a balance of several intermolecular interactions:

π–π Stacking: The large, flat aromatic cores of the molecules tend to stack on top of each other to maximize attractive van der Waals forces. The inclusion of a heteroatom can influence the electronic distribution of the π-system, potentially strengthening these interactions. acs.org

Polar Interactions: The nitrogen atom in this compound introduces a dipole moment, leading to polar interactions that can influence molecular orientation and aggregation strength. acs.org

Solvent Effects: The choice of solvent plays a critical role. Aromatic solvents like toluene can solvate the PACs, potentially hindering aggregation, whereas aliphatic solvents like heptane are "poor" solvents and tend to promote aggregation. acs.orgaston.ac.uk

Chemical Reactivity and Functionalization of 4 Azapyrene

Electrophilic Aromatic Substitution Reactions on 4-Azapyrene Scaffolds

Electrophilic aromatic substitution (SEAr) on the this compound core is generally disfavored compared to its all-carbon analogue, pyrene (B120774). wikipedia.orgmasterorganicchemistry.com The nitrogen heteroatom acts as an electron-withdrawing group, deactivating the aromatic system towards attack by electrophiles. nih.govwikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions, and the substitution patterns are dictated by the directing effects of the nitrogen atom. masterorganicchemistry.comlibretexts.org

The pyridine (B92270) subunit within the this compound structure deactivates the positions ortho and para to the nitrogen atom most strongly. Consequently, electrophilic attack, when it does occur, is expected to proceed on the carbocyclic portions of the pyrene framework that are electronically least affected by the nitrogen atom. The inherent electron-deficient nature of azines means that such reactions are often less efficient and regioselective compared to those on electron-rich aromatic systems. nih.gov

Nucleophilic Additions and Substitutions Involving the Nitrogen Heteroatom

The electron-deficient character of the pyridine ring within this compound makes it susceptible to nucleophilic attack. youtube.comnih.gov This reactivity is a cornerstone of azine chemistry. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at positions activated by the nitrogen atom (i.e., the positions corresponding to C2 and C4 of a pyridine ring). youtube.comdoubtnut.com

In the absence of a leaving group, strong nucleophiles can engage in nucleophilic addition reactions. youtube.comlibretexts.org A classic example in pyridine chemistry is the Chichibabin reaction, where an amide anion attacks the ring, leading to the formation of an amino-substituted product after the elimination of a hydride ion. youtube.com For this compound, such reactions would be directed to the positions ortho and para to the nitrogen, which are the most electron-poor sites. youtube.com The addition of nucleophiles to the acridinium (B8443388) ring system, which shares features with the azapyrene core, has been well-documented to form stable adducts. nih.gov

Annulation Reactions for π-Extension and Derivatives

Annulation, or ring-forming, reactions are powerful strategies for extending the π-conjugated system of this compound, leading to the creation of larger, more complex polycyclic aromatic hydrocarbons (PAHs) with modified optoelectronic properties. researchgate.netbohrium.com These methods are critical for synthesizing advanced materials. rsc.org

One prominent method involves the palladium-catalyzed dehydrogenative annulation of N-acyl-2-aminobiaryls with alkynes. researchgate.net This process can proceed through a cascade involving C-H bond activation to first form substituted phenanthrenes, which then undergo a Bischler-Napieralski cyclization to yield the this compound core. Further π-extension can be achieved through superacid-mediated cyclization. researchgate.net Another effective strategy is the rhodium(III)-catalyzed C–H annulation of N-arylpyridinium salts with alkynes, which provides a direct route to substituted cationic azapyrene derivatives. rsc.org These reactions underscore the utility of transition-metal catalysis in building complex heterocyclic structures from simpler precursors. researchgate.net

| Catalyst/Reagent | Reaction Type | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Palladium(II) | Dehydrogenative Annulation / C-H Activation | Substituted Phenanthrene (B1679779) | Multi-substituted 4-Azapyrenes | researchgate.net |

| Superacid (e.g., TfOH) | Intramolecular Cyclization | Substituted this compound | Naphtho[kl]acephenanthrylene (a π-extended system) | researchgate.net |

| Rhodium(III) | C–H Annulation | N-arylpyridinium salt | Substituted Cationic 12-Azapyrene Salts | rsc.org |

Derivatization Strategies for Specific Functional Groups

The functionalization of the this compound scaffold is essential for tuning its physical and chemical properties for specific applications. rsc.org Strategies range from direct C-H functionalization to the introduction of groups that modulate the electronic structure.

Direct C-H functionalization has emerged as a powerful and atom-economical method for diversifying complex aromatic structures like this compound, avoiding the need for pre-functionalized substrates. nih.govrsc.orgmdpi.com This approach is particularly valuable for the late-stage modification of complex molecules. nih.gov

For azines, metal-catalyzed C-H activation reactions are a primary strategy. nih.govnih.gov Palladium-catalyzed reactions, for instance, have been employed in the synthesis of 4-azapyrenes through a process involving rollover C-H bond activation. researchgate.net The regioselectivity of C-H functionalization on pyridine-containing heterocycles can be challenging to control due to the coordinating ability of the nitrogen atom and the inherent electronic biases of the ring system. researchgate.net However, careful selection of catalysts, ligands, and directing groups can provide access to specific isomers that would be difficult to obtain through classical methods. mdpi.comresearchgate.net

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound scaffold is a key strategy for modulating its electronic and optical properties. studypug.comwikipedia.orgpearson.com Attaching EDGs (such as amino or alkoxy groups) and EWGs (such as cyano or nitro groups) at different positions creates "push-pull" systems. rsc.orgresearchgate.netyoutube.com

In these systems, the electron-accepting this compound core is electronically connected to an EDG, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This ICT character is highly desirable for applications in nonlinear optics and as fluorescent probes. The synthesis of these derivatives often relies on modern cross-coupling reactions to install the functional groups at specific positions on the pre-formed azapyrene ring. rsc.orgscispace.com

| Group Type | Example Groups | Method of Introduction | Effect on this compound Scaffold | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -NH2, -OR, -Alkyl | Cross-coupling reactions | Increases electron density; creates "push-pull" systems; red-shifts absorption/emission | rsc.orgwikipedia.orglibretexts.org |

| Electron-Withdrawing Group (EWG) | -CN, -NO2, -COOR | Nucleophilic substitution, cross-coupling | Decreases electron density; enhances acceptor properties; can stabilize anionic species | rsc.orgwikipedia.orgwikipedia.org |

A primary motivation for derivatizing this compound is to enhance its optoelectronic properties for use in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netmdpi.com The inherent fluorescence of the pyrene unit can be systematically tuned by functionalization.

For example, the annulative π-extension reactions described by You and coworkers yielded multi-substituted 4-azapyrenes with dual-emissive properties and high fluorescence quantum yields (up to 0.60). researchgate.net The substitution pattern significantly impacts the emission color, allowing for a shift from blue to green. The introduction of various functional groups via C-H activation or cross-coupling allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the emission wavelength and charge-transport characteristics of the resulting materials. nih.gov Creating cationic derivatives, as shown with 12-azapyrene salts, is another strategy to achieve intense and tunable fluorescence in both solution and the solid state. rsc.org

| Derivative Structure | Synthesis Strategy | Key Optoelectronic Property | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Multi-substituted 4-Azapyrenes | Pd-catalyzed Annulation | Dual-emissive, bathochromic shift | Up to 0.60 | researchgate.net |

| Naphtho[kl]acephenanthrylene derivative | Superacid-mediated Cyclization | Blue fluorescence | 0.29 | researchgate.net |

| Substituted Cationic 12-Azapyrene Salts | Rh(III)-catalyzed C-H Annulation | Tunable, intense fluorescence | Not specified | rsc.org |

Complexation with Metal Ions and Coordination Chemistry of this compound

The coordination chemistry of this compound itself is not extensively documented in publicly available research. However, the principles of coordination chemistry for N-heterocyclic aromatic compounds can provide insights into its expected behavior. The nitrogen atom in the this compound molecule possesses a lone pair of electrons, making it a potential coordination site for metal ions.

The ability of nitrogen-containing heterocyclic compounds to form stable complexes with a variety of transition metal ions is well-established. For instance, derivatives of pyrazine (B50134), which, like this compound, contain nitrogen atoms within an aromatic ring system, have been shown to form coordination compounds with metals such as manganese(II), iron(III), cobalt(II), and nickel(II). nih.gov In these complexes, the nitrogen atom of the ligand donates its lone pair of electrons to the metal center, forming a coordinate bond. The geometry of the resulting complex is influenced by the metal ion's coordination preferences and the steric and electronic properties of the ligand.

Similarly, other nitrogen-containing ligands, such as those derived from 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, have been shown to act as bidentate ligands, coordinating to metal ions through both nitrogen and sulfur atoms to form chelate rings. nih.gov While this compound would typically act as a monodentate ligand through its single nitrogen atom, the principles of ligand-metal interaction are transferable. The formation of metal complexes with this compound would be expected to modulate its photophysical and electrochemical properties, a phenomenon observed in many metal-ligand systems. researchgate.net

The coordination can lead to the formation of discrete mononuclear complexes or more complex polynuclear structures, depending on the reaction conditions and the presence of other coordinating species. For example, 4,4′-bipyridine, a simple N-heterocyclic ligand, can act as a monodentate or a bridging bidentate ligand, leading to the formation of coordination polymers. mdpi.com It is conceivable that this compound could also be incorporated into such extended structures. The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jmchemsci.com

Table 1: Examples of Metal Complexes with N-Heterocyclic Ligands

| Ligand | Metal Ion(s) | Observed Geometry/Structure | Reference |

| Pyrazine Derivative | Mn(II), Fe(III), Co(II), Ni(II) | Not specified | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square planar | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | nih.gov |

| 4,4'-Bipyridine | Mg(II) | Octahedral (trans) | mdpi.com |

This table presents data for related N-heterocyclic ligands to infer the potential coordination behavior of this compound.

Oxidation and Reduction Chemistry of the this compound Core

The electrochemical behavior of azapyrenes, including this compound, is a key aspect of their chemical reactivity. The introduction of the electron-withdrawing nitrogen atom into the pyrene core significantly influences the energies of the frontier molecular orbitals, making the molecule more susceptible to reduction and more resistant to oxidation compared to the parent pyrene. This behavior has been investigated using techniques such as cyclic voltammetry. acs.org

Reduction:

The reduction of the this compound core involves the addition of electrons to its lowest unoccupied molecular orbital (LUMO). Due to the nitrogen atom's electronegativity, the LUMO energy of this compound is lower than that of pyrene, facilitating its reduction. The electrochemical reduction of related aza-aromatic compounds, such as 4-aminopyrimidine, proceeds via a one-electron reduction to form a radical anion. umich.edu Subsequent reactions of this radical anion can include dimerization or reaction with a proton source.

In the case of azapyrenes, cyclic voltammetry studies have revealed that they undergo reversible or quasi-reversible reduction processes. The exact reduction potential is influenced by the position of the nitrogen atom and the presence of any substituents on the aromatic core. For instance, a series of substituted 2-azapyrenes have been synthesized and their electrochemical properties studied, showing that the reduction potentials can be tuned by the nature of the substituents. acs.org

Oxidation:

The oxidation of this compound involves the removal of electrons from its highest occupied molecular orbital (HOMO). The nitrogen atom tends to lower the energy of the HOMO, making oxidation more difficult compared to pyrene. Consequently, this compound exhibits a higher oxidation potential. The oxidation of similar N-heterocyclic compounds can be irreversible, often followed by chemical reactions of the resulting radical cation.

The electrochemical properties, specifically the oxidation and reduction potentials, are crucial for the potential application of this compound and its derivatives in electronic devices, such as organic light-emitting diodes (OLEDs) and as active materials in redox flow batteries. researchgate.net

Table 2: Electrochemical Data for Selected Azapyrene Derivatives

| Compound | Reduction Potential (V vs. Fc/Fc+) | Oxidation Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Reference |

| 5,7,9-tris(4-methoxyphenyl)-2-azapyrene | -2.31 | 0.89 | CH₂Cl₂ / [nBu₄N]PF₆ | acs.org |

| 5,7,9-triphenyl-2-azapyrene | -2.26 | 0.96 | CH₂Cl₂ / [nBu₄N]PF₆ | acs.org |

| 5-(4-methoxyphenyl)-7,9-diphenyl-2-azapyrene | -2.28 | 0.92 | CH₂Cl₂ / [nBu₄N]PF₆ | acs.org |

Note: The data presented is for 2-azapyrene (B93062) derivatives as a proxy for the general electrochemical behavior of the azapyrene core. Potentials are reported versus the ferrocene/ferrocenium redox couple.

Applications of 4 Azapyrene in Advanced Materials and Systems

Organic Electronics and Optoelectronic Devices

The unique electronic structure of 4-azapyrene, a nitrogen isostere of pyrene (B120774), makes it a valuable building block for materials used in organic electronics. rsc.orgscispace.com The presence of the nitrogen atom creates an electron-deficient center, which facilitates the development of "push-pull" π-conjugated chromophores. rsc.orgscispace.com These systems, where an electron-donating group is paired with an electron-accepting group like the azapyrene core, exhibit pronounced intramolecular charge transfer (ICT) properties, which are crucial for the functionality of many optoelectronic devices. rsc.orgscispace.com

Organic Light-Emitting Diodes (OLEDs) Utilizing this compound Derivatives

The development of efficient and stable blue emitters remains a significant challenge in OLED technology for displays and lighting. kit.edu Pyrene derivatives have been extensively investigated as blue-emitting materials due to their high fluorescence quantum yields and good chemical stability. researchgate.net The incorporation of nitrogen atoms into the pyrene framework, creating azapyrenes, is a strategy to fine-tune the emission color and charge-transporting properties of these materials. researchgate.net

While specific performance data for OLEDs based on this compound is not widely reported, research on related pyrene-imidazole derivatives demonstrates the potential of such systems. For instance, non-doped OLEDs using pyrene-imidazole derivatives as the active layer have achieved high brightness and efficiency.

Table 1: Performance of Selected Pyrene-Imidazole Derivative OLEDs

| Compound | Maximum Current Efficiency (cd/A) | Maximum Brightness (cd/m²) |

|---|---|---|

| PyTPEI | 8.73 | 27,419 |

This data is for pyrene-imidazole derivatives and is intended to be illustrative of the potential of related azapyrene systems.